molecular formula C23H26N4O2 B4374029 1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374029
M. Wt: 390.5 g/mol
InChI Key: RBXKZYXQRWACDF-UHFFFAOYSA-N
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Description

1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, dimethylanilino groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with a suitable acylating agent to form an intermediate, which is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like recrystallization, chromatography, or distillation to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new drugs or therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[3-(2,4-dimethylanilino)-3-oxopropyl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-5-7-19(17(3)13-15)24-22(28)10-12-27-11-9-21(26-27)23(29)25-20-8-6-16(2)14-18(20)4/h5-9,11,13-14H,10,12H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXKZYXQRWACDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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